molecular formula C6H7F2N3 B062176 N-ethyl-2,6-difluoropyrimidin-4-amine CAS No. 165258-60-6

N-ethyl-2,6-difluoropyrimidin-4-amine

Katalognummer: B062176
CAS-Nummer: 165258-60-6
Molekulargewicht: 159.14 g/mol
InChI-Schlüssel: BBEUWZGGHMMVED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-2,6-difluoropyrimidin-4-amine (CAS 165258-60-6) is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 6 H 7 F 2 N 3 and a molecular weight of 159.14 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules. Research Applications and Value The core research value of this compound lies in its potential as a kinase inhibitor scaffold. The pyrimidine core is a privileged structure in drug discovery, and the specific substitution pattern of this molecule allows for targeted interactions with enzyme active sites. Research indicates that similar difluoropyrimidine compounds demonstrate potent inhibitory activity against key cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. These kinases are critical regulators of the cell cycle and transcriptional elongation, making them attractive targets for anticancer therapeutic research. The compound's mechanism of action typically involves acting as a Type I ATP-competitive inhibitor, where it binds to the active conformation of the kinase, potentially forming key hydrogen bonds with hinge region residues. Beyond its application in life sciences, this amine is also a valuable intermediate in organic synthesis. The fluorine atoms on the pyrimidine ring are excellent leaving groups, making the compound highly receptive to nucleophilic aromatic substitution reactions. This reactivity allows researchers to systematically functionalize the ring system, creating a diverse library of derivatives for structure-activity relationship (SAR) studies. Handling and Disclaimer This product is intended for research purposes and further manufacturing only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Eigenschaften

CAS-Nummer

165258-60-6

Molekularformel

C6H7F2N3

Molekulargewicht

159.14 g/mol

IUPAC-Name

N-ethyl-2,6-difluoropyrimidin-4-amine

InChI

InChI=1S/C6H7F2N3/c1-2-9-5-3-4(7)10-6(8)11-5/h3H,2H2,1H3,(H,9,10,11)

InChI-Schlüssel

BBEUWZGGHMMVED-UHFFFAOYSA-N

SMILES

CCNC1=CC(=NC(=N1)F)F

Kanonische SMILES

CCNC1=CC(=NC(=N1)F)F

Synonyme

4-Pyrimidinamine,N-ethyl-2,6-difluoro-(9CI)

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from Published Research

The following compounds, derived from the provided evidence, serve as structural analogs for comparison:

Table 1: Key Structural and Physical Properties
Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Rf Value (Solvent System) Key Features
N-ethyl-2,6-difluoropyrimidin-4-amine 2-F, 6-F, 4-NHCH₂CH₃ C₆H₇F₂N₃ Not reported Not reported High electronegativity, improved metabolic stability
N-(4-ethoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine (25) 2,6-CH₃, 4-NH(4-OCH₂CH₂C₆H₅) C₁₇H₁₉N₃O₂ 160.6–162.1 0.51 (EtOAc/hexane 1:3) Fused furan ring, ethoxyphenyl group
N-ethyl-N-(4-methoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine (12) 2,6-CH₃, 4-N(CH₂CH₃)(4-OCH₃C₆H₅) C₁₈H₂₁N₃O₂ 87.6–88.7 0.30 (hexane/EtOAc 3:1) Dual alkyl/phenyl substitution, low melting point
N,N-diethyl-2,6-diphenylpyrimidin-4-amine 2,6-C₆H₅, 4-N(CH₂CH₃)₂ C₂₀H₂₁N₃ Not reported Not reported Bulky phenyl groups, lipophilic

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Methyl Groups : Fluorine’s electronegativity increases the pyrimidine ring’s electron-deficient nature, enhancing reactivity in nucleophilic substitution reactions compared to methyl-substituted analogs like compound 25 . This property may improve binding to biological targets requiring electron-poor aromatic systems.
  • Ethylamine vs.
  • Phenyl vs. Fluorine Substituents : Bulky phenyl groups (e.g., in N,N-diethyl-2,6-diphenylpyrimidin-4-amine ) increase lipophilicity but may reduce metabolic stability due to higher cytochrome P450 interaction. Fluorine’s small size balances lipophilicity and stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-ethyl-2,6-difluoropyrimidin-4-amine, and how are intermediates characterized?

  • Methodology : A general procedure involves nucleophilic substitution reactions using 2,6-difluoropyrimidine derivatives with ethylamine under reflux conditions. Purification is achieved via column chromatography (e.g., EtOAc/hexane gradients), and intermediates are characterized by 1^1H NMR, melting points, and Rf values. For example, analogous compounds like N-ethyl-N-(4-methoxyphenyl) derivatives were synthesized with yields >80% using similar protocols .

Q. What analytical techniques are critical for confirming the purity and structure of N-ethyl-2,6-difluoropyrimidin-4-amine?

  • Methodology : Routine characterization includes 1^1H NMR for regiochemical confirmation (e.g., distinguishing between 4- and 2-substituted isomers), TLC for monitoring reaction progress (Rf values), and elemental analysis. Melting points further validate crystalline purity. Advanced techniques like ESI-MS (e.g., m/z = 412.4 [M+H]+^+ in similar pyrimidines) may supplement structural confirmation .

Q. How can reaction conditions be optimized to improve yields during alkylation of pyrimidine scaffolds?

  • Methodology : Adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (reflux vs. room temperature), and stoichiometry of alkylating agents (e.g., ethyl bromide). For instance, N-ethylation of 4-aminopyrimidines in DMF with NaH as a base achieved >80% yields in related compounds .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of N-ethyl-2,6-difluoropyrimidin-4-amine derivatives?

  • Methodology : Regioselective substitution at the 4-position is often hindered by competing 2-substitution. Strategies include using bulky directing groups (e.g., benzylamine in model reactions) or pre-functionalizing the scaffold. For example, 5-chloro-2,4,6-trifluoropyrimidine derivatives required column chromatography to isolate 4-amino regioisomers .

Q. What in vitro assays are suitable for evaluating the biological activity of N-ethyl-2,6-difluoropyrimidin-4-amine derivatives?

  • Methodology : Multi-target inhibition assays (e.g., kinase or receptor binding studies) using fluorescence polarization or radioligand displacement. Analogous compounds were evaluated for water solubility and potency in cellular models, with structural modifications (e.g., N-alkyl chain length) correlated to activity .

Q. How do electronic effects of fluorine substituents influence the reactivity of N-ethyl-2,6-difluoropyrimidin-4-amine in further functionalization?

  • Methodology : Computational studies (DFT) to map electron-deficient regions, paired with experimental kinetic profiling. Fluorine’s electron-withdrawing nature enhances electrophilicity at the 4-position, facilitating nucleophilic attacks, as seen in analogous difluoropyrimidines .

Data Contradiction and Mechanistic Analysis

Q. How can discrepancies in reported yields for N-ethylpyrimidine derivatives be resolved?

  • Methodology : Systematic comparison of reaction parameters (e.g., solvent, catalyst). For instance, N-ethylation with NaH in DMF gave 83% yield for compound 12, while alternative bases (e.g., K2_2CO3_3) in THF resulted in lower yields. Reproducibility hinges on moisture-free conditions and inert atmospheres .

Q. What mechanistic insights explain competing pathways during the synthesis of 4-aminopyrimidines?

  • Methodology : Isotopic labeling (e.g., 15^{15}N-ethylamine) to track substitution pathways, coupled with kinetic studies. Competing SNAr (nucleophilic aromatic substitution) and elimination-addition mechanisms may occur, with solvent polarity (e.g., DMSO vs. EtOH) influencing dominant pathways .

Tables for Key Data

Parameter Example from Evidence Reference
Yield Optimization83% for N-ethyl-N-(4-methoxyphenyl) derivative
Regioselectivity Challenge4-amino vs. 2-amino isomer separation required
Characterization1^1H NMR δ 2.36 (s, CH3_3), ESI-MS m/z 412.4
Biological AssayMulti-kinase inhibition screening

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.